molecular formula C8H11FN2 B068605 2-Fluoro-4-isopropylpyridin-3-amine CAS No. 173435-45-5

2-Fluoro-4-isopropylpyridin-3-amine

Cat. No.: B068605
CAS No.: 173435-45-5
M. Wt: 154.18 g/mol
InChI Key: ZMQZBNABOQHFEB-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropylpyridin-3-amine is a fluorinated pyridine derivative featuring a fluorine atom at position 2, an isopropyl group at position 4, and an amine moiety at position 3.

Properties

CAS No.

173435-45-5

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-fluoro-4-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C8H11FN2/c1-5(2)6-3-4-11-8(9)7(6)10/h3-5H,10H2,1-2H3

InChI Key

ZMQZBNABOQHFEB-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=NC=C1)F)N

Canonical SMILES

CC(C)C1=C(C(=NC=C1)F)N

Synonyms

3-Pyridinamine,2-fluoro-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

4-Dimethylaminoazobenzene derivatives (e.g., 3′-methyl-4-dimethylaminoazobenzene): These compounds, studied for carcinogenic activity, highlight how substituent positions (e.g., methyl groups on the "prime" ring) influence biological outcomes. For example, carcinogenicity inversely correlates with the time required to reach maximum bound dye levels in rat livers .

N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine : A fluorinated pyridopyrazine derivative with an isopropylamine group, designed as a p38 MAP kinase inhibitor. Its fluorine and pyridine moieties suggest roles in target binding and selectivity .

Substituent Effects

  • Amine Position: The para-amine in 4-dimethylaminoazobenzene derivatives contributes to carcinogenicity, while the meta-amine in the target compound may influence electronic distribution and reactivity .

Research Findings and Implications

  • Carcinogenicity vs. Substituent Position: Methyl groups on the "prime" ring of aminoazobenzene derivatives reduce carcinogenicity as their position shifts (3′ > 2′ > 4′) . By analogy, the fluorine and isopropyl positions in 2-fluoro-4-isopropylpyridin-3-amine may dictate its interactions with biological targets.
  • Kinase Inhibition : Fluorine in pyridopyrazine analogs improves target affinity (e.g., p38 MAP kinase), suggesting the fluorine in the target compound could similarly enhance selectivity .
  • Metabolic Stability : Fluorine’s electron-withdrawing effects likely reduce oxidative metabolism, a feature observed in fluorinated pharmaceuticals .

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